Isotachysterol

Calcium homeostasis Vitamin D analog Anephric rat model

Isotachysterol (CAS 469-06-7) is a 6-s-trans locked secosteroid essential for renal-independent calcium mobilization studies. Unlike 25-hydroxyvitamin D3, it retains full efficacy in anephric rats, stimulating intestinal calcium transport and bone mobilization by bypassing renal 1α-hydroxylase. This makes it a critical positive control for VDR-independent pathway research. As the formal Ergocalciferol EP Impurity D, it is also an indispensable reference standard for pharmacopeial HPLC/UHPLC-MS/MS impurity analysis and method validation. Select this specific analog to avoid false-negative results in nephrectomized models and ensure regulatory compliance in analytical testing.

Molecular Formula C28H44O
Molecular Weight 396.6 g/mol
CAS No. 469-06-7
Cat. No. B196364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsotachysterol
CAS469-06-7
SynonymsErgocalciferol EP Impurity D;  6E-9,10-Secoergosta-5(10),6,8(14),22E-tetraen-3beta-ol
Molecular FormulaC28H44O
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESCC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)C=CC(C)C(C)C
InChIInChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-26,29H,7-8,11,14-18H2,1-6H3/b10-9+,13-12+/t20-,22+,25-,26+,28+/m0/s1
InChIKeyWHIQZYTVWTZJNO-XASDQFSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Isotachysterol (CAS 469-06-7): A Structurally Distinct Vitamin D Analog for Calcium Metabolism Studies and Bioanalytical Reference Standards


Isotachysterol (CAS 469-06-7), chemically defined as (6E,22E)-9,10-secoergosta-5(10),6,8(14),22-tetraen-3β-ol, is a secosteroid compound derived from the acid-catalyzed isomerization of vitamin D3 (cholecalciferol) [1]. It is formally recognized as Ergocalciferol EP Impurity D [2] and exists as a structural analog of 1,25-dihydroxyvitamin D3 (calcitriol), lacking the 1α-hydroxyl group essential for full vitamin D receptor (VDR) transactivation potency [3]. The compound is characterized by a conjugated triene system with a 6,7-s-trans geometry that distinguishes it from the 6-s-cis conformation of active vitamin D metabolites [4].

Isotachysterol vs. Vitamin D Metabolites: Why Structural Substitution Compromises Calcium Mobilization Assay Validity in Anephric Models


Procurement of vitamin D analogs for calcium metabolism research cannot be reduced to generic in-class substitution, as the biological activity of these compounds is exquisitely dependent on specific hydroxylation patterns and triene geometry. Isotachysterol3 retains the ability to stimulate intestinal calcium transport and bone calcium mobilization in anephric rats, a model in which renal 1α-hydroxylase activity is absent, whereas the proximate precursor 25-hydroxyvitamin D3 is completely inactive under identical conditions [1]. Furthermore, the 6-s-trans locked conformation of isotachysterol imposes a distinct ligand binding pocket interaction profile compared to the 6-s-cis conformation of 1α,25-dihydroxyvitamin D3, potentially altering genomic versus nongenomic signaling bias [2]. Therefore, isotachysterol must be specifically selected when investigating VDR-independent or 1α-hydroxylase-bypassing calcium mobilization pathways, as any alternative vitamin D metabolite would yield false-negative results in anephric systems.

Isotachysterol Product-Specific Quantitative Evidence: Direct Comparator Data for Scientific Selection


Renal-Independent Calcium Mobilization: Isotachysterol3 vs. 25-Hydroxyvitamin D3 in Anephric Rat Model

In a direct head-to-head in vivo comparison, isotachysterol3 (IT3) stimulated both intestinal calcium transport and bone calcium mobilization in anephric rats, whereas 25-hydroxyvitamin D3, the predominant circulating vitamin D metabolite, exhibited no detectable activity under identical experimental conditions [1]. The assay utilized weanling male albino rats subjected to nephrectomy to eliminate renal 1α-hydroxylase activity, thereby isolating 1α-hydroxylase-independent calcium-mobilizing effects.

Calcium homeostasis Vitamin D analog Anephric rat model Bone mobilization

Synthetic Yield Enhancement: Trifluoroacetic Acid vs. Antimony Trichloride or Acetyl Chloride for Isotachysterol Preparation

In a systematic comparison of Lewis acid-catalyzed isomerization methods, trifluoroacetic acid (TFA) produced isotachysterol yields that were approximately 10% greater than those obtained with either antimony trichloride or acetyl chloride under comparable reaction conditions [1]. This yield advantage translates directly to reduced precursor consumption and lower production costs for research-scale synthesis.

Vitamin D chemistry Isomerization Synthetic yield Lewis acid catalysis

In Vivo Dose-Response Quantification: 5 μg Isotachysterol3 per Animal for Calcium Transport Stimulation in Vitamin D-Deficient Rats

Isotachysterol3, when administered at a dose of 5 μg per animal in 0.05 mL of 95% ethanol via intrajugular injection, effectively stimulates intestinal calcium transport and bone calcium mobilization in both control and anephric rats maintained on a low-calcium, vitamin D-deficient diet . This quantitative dosing parameter provides a validated benchmark for researchers designing in vivo calcium homeostasis experiments and enables direct comparison with other vitamin D analogs tested under similar conditions.

Vitamin D pharmacology Calcium transport Dose-response Rodent model

Chemical Stability and Autoxidation Profile: Seven Distinct Oxygenation Products Identified for Isotachysterol Under Ambient Conditions

Isotachysterol undergoes a self-initiated autoxidation reaction under atmospheric oxygen in the dark at ambient temperature, producing seven previously unknown oxygenation products: (5R)-5,10-epoxy-9,10-secocholesta-6,8(14)-dien-3β-ol, (5S)-5,10-epoxy-9,10-secocholesta-6,8(14)-dien-3β-ol, (10R)-9,10-secocholesta-5,7,14-trien-3β,10-diol, (10S)-9,10-secocholesta-5,7,14-trien-3β,10-diol, (7R,10R)-7,10-epoxy-9,10-secocholesta-5,8(14)-dien-3β-ol, 5,10-epidioxyisotachysterol, and 3,10-epoxy-5-oxo-5,10-seco-9,10-secocholesta-6,8(14)-dien-10-ol [1]. This defined autoxidation product profile enables precise identification of degradation impurities in analytical workflows and informs appropriate storage conditions. Vendor specifications recommend storage at -80°C for up to 6 months or -20°C for up to 1 month to preserve compound integrity .

Secosteroid chemistry Autoxidation Stability Free radical peroxidation

Analytical Reference Standard Utility: Isotachysterol as Ergocalciferol EP Impurity D for Vitamin D Formulation Quality Control

Isotachysterol is officially designated as Ergocalciferol EP Impurity D in the European Pharmacopoeia [1]. This regulatory designation establishes the compound as an essential reference standard for pharmaceutical manufacturers conducting forced degradation studies and impurity profiling of vitamin D2 (ergocalciferol) drug substances and formulations. The compound forms under acidic conditions from vitamin D3 [2] and serves as a critical marker for detecting acid-catalyzed degradation in finished products.

Pharmaceutical analysis Impurity profiling Vitamin D stability EP monograph

Optimal Application Scenarios for Isotachysterol Procurement: Where This Compound Delivers Definitive Scientific Value


Calcium Homeostasis Studies in Chronic Kidney Disease or Anephric Animal Models

Researchers investigating calcium regulation in the absence of functional renal 1α-hydroxylase should prioritize isotachysterol3 over 25-hydroxyvitamin D3 or other vitamin D metabolites. The compound's demonstrated ability to stimulate intestinal calcium transport and bone calcium mobilization in nephrectomized rats [1] makes it an essential positive control for studies examining renal-independent calcium-mobilizing pathways. The validated 5 μg/animal intrajugular dose provides a reproducible experimental benchmark .

Pharmaceutical Quality Control: Forced Degradation and Impurity Profiling of Vitamin D2/D3 Formulations

Analytical laboratories performing EP monograph compliance testing for ergocalciferol drug substances require isotachysterol as Ergocalciferol EP Impurity D [1]. The compound serves as a critical reference standard for identifying and quantifying acid-catalyzed degradation products in finished dosage forms. Its defined autoxidation product profile—seven distinct oxygenation products with established stereochemistry [2]—enables precise peak identification in HPLC and UHPLC-MS/MS impurity analyses.

Structure-Activity Relationship (SAR) Studies of Vitamin D Receptor Ligands with Altered Triene Geometry

Investigators studying the conformational determinants of VDR binding and signaling should incorporate isotachysterol as a 6-s-trans locked analog. The compound's distinct triene geometry, lacking the 1α-hydroxyl group of calcitriol, provides a defined comparator for dissecting the structural requirements for genomic versus nongenomic VDR responses [3]. The synthetic accessibility advantage offered by the TFA-mediated isomerization method (approximately 10% higher yield) [4] supports larger-scale SAR campaigns.

Development and Validation of LC-MS/MS Methods for Vitamin D Metabolite Quantification in Biological Matrices

Bioanalytical laboratories developing LC-MS/MS methods for vitamin D metabolomics require isotachysterol as an authentic reference standard for chromatographic method development and system suitability testing. The compound's unique retention time and mass fragmentation pattern, distinct from the major circulating metabolites 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3, enable accurate identification and quantification in complex biological matrices. Storage stability of 6 months at -80°C supports long-term reference standard inventory management.

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